molecular formula C11H15NO2 B11750421 (4r)-4-Amino-5-phenylpentanoic acid

(4r)-4-Amino-5-phenylpentanoic acid

Cat. No.: B11750421
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-SNVBAGLBSA-N
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Description

(4r)-4-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the fourth carbon of a five-carbon chain, which also bears a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4r)-4-Amino-5-phenylpentanoic acid typically involves the use of starting materials such as phenylacetic acid and appropriate amines. One common synthetic route includes the following steps:

    Formation of Intermediate: Phenylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

    Amination: The ester is then subjected to amination using a suitable amine under controlled conditions to introduce the amino group.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (4r)-4-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4r)-4-Amino-5-phenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4r)-4-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.

    Pathways: It influences pathways related to neurotransmitter synthesis and degradation, potentially affecting neurological functions.

Comparison with Similar Compounds

    (4s)-4-Amino-5-phenylpentanoic acid: A stereoisomer with different spatial arrangement.

    Phenylalanine: An amino acid with a similar phenyl group but different chain length.

    Tyrosine: Contains a phenyl group with an additional hydroxyl group.

Uniqueness: (4r)-4-Amino-5-phenylpentanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group on the same carbon chain, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4R)-4-amino-5-phenylpentanoic acid

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1

InChI Key

URBAOHLJWLYLQE-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N

Origin of Product

United States

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